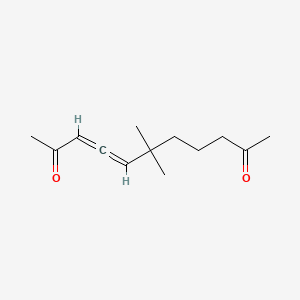
Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with a cyclopropyl group and a trifluoromethyl group, making it a valuable molecule in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate precursors.
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the desired transformations efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl and cyclopropyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
- 5-Cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- Methyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the cyclopropyl and trifluoromethyl groups enhances its stability and reactivity, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C10H11F3N2O2 |
|---|---|
Molekulargewicht |
248.20 g/mol |
IUPAC-Name |
ethyl 5-cyclopropyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C10H11F3N2O2/c1-2-17-9(16)8-6(10(11,12)13)7(14-15-8)5-3-4-5/h5H,2-4H2,1H3,(H,14,15) |
InChI-Schlüssel |
BWQTWMYFYBBICO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NNC(=C1C(F)(F)F)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


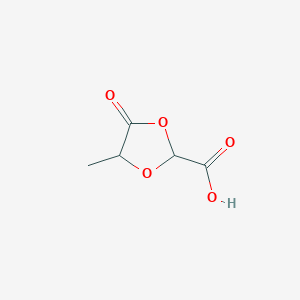

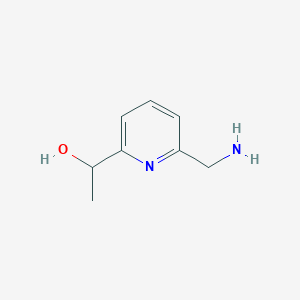
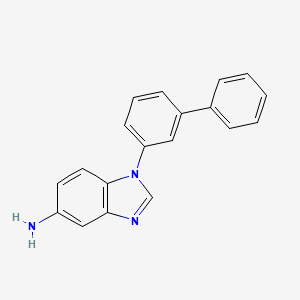
![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)
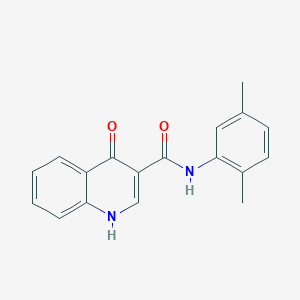

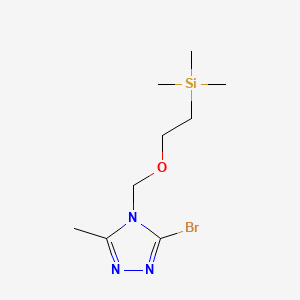
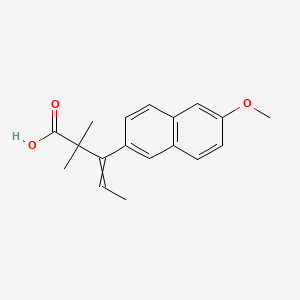
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)

